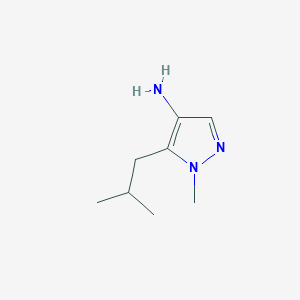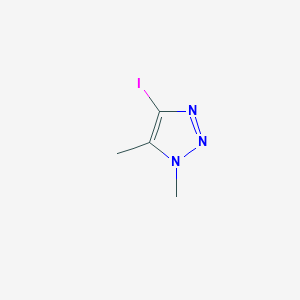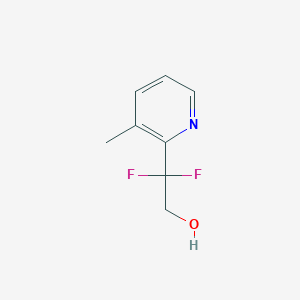![molecular formula C10H6ClF3O3 B13616157 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Friedel-Crafts Acylation: This benzene derivative undergoes Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to introduce the acetyl group, forming 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propanone.
Oxidation: The resulting ketone is then oxidized to form the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives such as amides or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of acid chlorides or other oxidized derivatives.
Scientific Research Applications
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional groups.
4-(Trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in different chemical reactions such as Suzuki-Miyaura coupling.
Uniqueness
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H6ClF3O3 |
|---|---|
Molecular Weight |
266.60 g/mol |
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6ClF3O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17) |
InChI Key |
JEHQAWGSABOULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


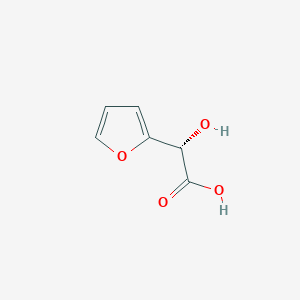

![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)


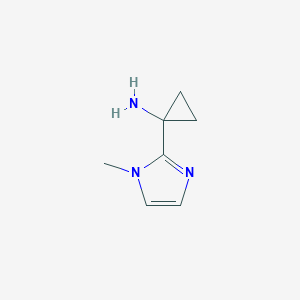
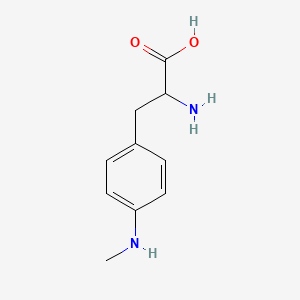

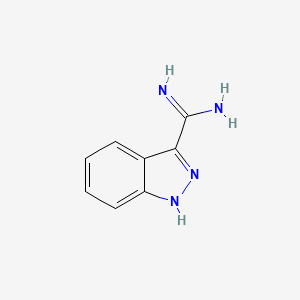
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
